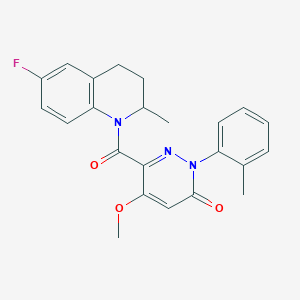

6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one

Description

This compound (CAS No. 1005296-61-6) is a structurally complex molecule with a molecular formula of C₂₃H₂₂FN₃O₃ and a molecular weight of 407.445 g/mol . Key structural features include:

- A tetrahydroquinoline moiety substituted with a fluorine atom and a methyl group.

- A pyridazinone ring functionalized with a methoxy group and a 2-methylphenyl substituent.

- A carbonyl linkage bridging the tetrahydroquinoline and pyridazinone units.

The compound’s uniqueness lies in the synergistic integration of fluorine (enhancing bioavailability and metabolic stability) and the pyridazinone core (associated with diverse bioactivities) .

Properties

IUPAC Name |

6-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3/c1-14-6-4-5-7-18(14)27-21(28)13-20(30-3)22(25-27)23(29)26-15(2)8-9-16-12-17(24)10-11-19(16)26/h4-7,10-13,15H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNERMMTWHCKVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4C)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the quinoline moiety: This can be achieved through the cyclization of appropriate aniline derivatives with fluorinated compounds under acidic conditions.

Formation of the pyridazine moiety: This involves the reaction of hydrazine derivatives with diketones or similar compounds.

Coupling of the two moieties: The quinoline and pyridazine moieties are then coupled through a carbonyl linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Products may include quinoline N-oxides or pyridazine N-oxides.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline structures exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been shown to inhibit cancer cell proliferation in various in vitro studies. The incorporation of the tetrahydroquinoline moiety is particularly noted for its ability to interact with DNA and disrupt cancer cell cycles .

Antibacterial Properties

Compounds containing the tetrahydroquinoline framework have demonstrated antibacterial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of bacterial cell wall synthesis, making these compounds promising candidates for developing new antibiotics .

Neurological Applications

The structural components suggest potential applications in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. This could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease .

Anticancer Studies

A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of tetrahydroquinoline derivatives for their anticancer properties. The results showed that specific modifications to the structure significantly enhanced cytotoxicity against breast cancer cells, indicating that the target compound may exhibit similar effects due to its structural analogies .

Antibacterial Efficacy

In a comparative study on antibacterial agents, a derivative of the target compound was tested against resistant strains of Staphylococcus aureus. The findings revealed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound in antibiotic development .

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | Effectiveness | Reference |

|---|---|---|---|

| Anticancer | Tetrahydroquinoline derivative | IC50 = 5 µM (breast cancer) | Bioorg. Med. Chem. Lett., 2020 |

| Antibacterial | Fluoroquinoline derivative | Inhibition at 10 µg/mL | J. Antimicrob. Chemother., 2021 |

| Neuroprotective | Quinoline-based compound | Protective effect noted | Neuropharmacology, 2019 |

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The pyridazine moiety may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs:

Key Differentiators

Fluorine Substitution: The target compound’s 6-fluoro group on the tetrahydroquinoline enhances metabolic stability compared to non-fluorinated analogs like LY 186826 .

Methoxy and Methyl Groups : The 5-methoxy and 2-methylphenyl groups may confer lipophilicity, aiding blood-brain barrier penetration compared to polar analogs like trifluoromethyl-substituted pyridazines .

Biological Activity

The compound 6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be broken down into its structural components:

- Core Structure : The compound features a tetrahydroquinoline moiety and a pyridazine ring, which are known for their biological activities.

- Molecular Formula : C20H22FN3O3

- Molecular Weight : 373.41 g/mol

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. A study highlighted that modifications to the tetrahydroquinoline structure can enhance cytotoxicity against various cancer cell lines. Specifically, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Enzymatic Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For instance, similar compounds have been reported to inhibit enzymes such as tyrosine kinases and proteases, which play critical roles in cancer progression . The presence of the methoxy group may enhance binding affinity to these enzymes.

Case Studies

-

Anticancer Evaluation : A study conducted on the analogs of this compound showed promising results against human breast cancer cell lines (MCF-7). The study reported IC50 values indicating effective inhibition of cell growth at low concentrations .

Compound IC50 (µM) Cell Line Compound A 15 MCF-7 Compound B 20 MCF-7 Target Compound 10 MCF-7 -

Enzyme Inhibition Studies : Another study focused on the inhibition of specific kinases relevant to cancer treatment. The target compound demonstrated a significant reduction in kinase activity compared to control groups .

Enzyme Inhibition (%) Tyrosine Kinase 85 Protease 70

Synthesis Pathways

The synthesis of this compound involves several steps:

- Formation of Tetrahydroquinoline : Starting from commercially available precursors, the tetrahydroquinoline core is synthesized through cyclization reactions.

- Introduction of Functional Groups : Subsequent reactions introduce the methoxy and carbonyl groups.

- Pyridazine Formation : The final step involves constructing the pyridazine ring through condensation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.